5-(p-Chlorobenzylidene)-3-methylrhodanine

MitoNEET Mitochondrial Bioenergetics Ligand Screening

5-(p-Chlorobenzylidene)-3-methylrhodanine (CAS 23517-83-1), also cataloged as NL-8, CHEMBL380899, or (5Z)-5-(4-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, is a member of the 5-arylidene-rhodanine class. It possesses a 4-chlorobenzylidene substituent at the 5-position and a methyl group at the N-3 position of the rhodanine core.

Molecular Formula C11H8ClNOS2
Molecular Weight 269.8 g/mol
CAS No. 23517-83-1
Cat. No. B187482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(p-Chlorobenzylidene)-3-methylrhodanine
CAS23517-83-1
Molecular FormulaC11H8ClNOS2
Molecular Weight269.8 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
InChIInChI=1S/C11H8ClNOS2/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6+
InChIKeyLBRYJAAWKRWXCV-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(p-Chlorobenzylidene)-3-methylrhodanine (CAS 23517-83-1): A Structurally Distinctive Rhodanine Probe for MitoNEET and Enzyme Inhibitor Screening


5-(p-Chlorobenzylidene)-3-methylrhodanine (CAS 23517-83-1), also cataloged as NL-8, CHEMBL380899, or (5Z)-5-(4-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, is a member of the 5-arylidene-rhodanine class. It possesses a 4-chlorobenzylidene substituent at the 5-position and a methyl group at the N-3 position of the rhodanine core . The compound has been quantitatively characterized as a ligand for the mitochondrial protein mitoNEET (CISD1) and exhibits measurable, though moderate, inhibition of arylamine N-acetyltransferase 2 (NAT2) and HCV NS5B RNA polymerase [1]. These activities distinguish it from other rhodanine derivatives that are primarily profiled against alternative targets such as PRL-3 phosphatase [2].

Why 5-(p-Chlorobenzylidene)-3-methylrhodanine Cannot Be Replaced by Uncharacterized Rhodanine Analogs in MitoNEET-Targeted Research


The 5-arylidene-rhodanine chemotype is a privileged scaffold, but small structural changes profoundly alter target engagement profiles. Geldenhuys et al. (2016) demonstrated that among a panel of rhodanine and related compounds, Ki values for human recombinant mitoNEET span from 22 nM to >1.5 mM, with the 4-chlorobenzylidene-N-methyl derivative (NL-8) occupying a distinct affinity niche relative to its N-unsubstituted or heteroaryl-substituted counterparts [1]. Concurrently, the same compound shows only weak activity against PRL-3 (IC50 not reported, outside the most active subset in Ahn et al. 2006), while the bis-bromo-substituted derivative 5e achieves an IC50 of 0.9 μM against PRL-3 [2]. Thus, assuming that any rhodanine analog can serve as a substitute for NL-8 in mitoNEET binding assays or chemical biology experiments is not supported by quantitative binding data; target preference is both substitution-dependent and assay-context-specific.

Quantitative Differential Evidence for 5-(p-Chlorobenzylidene)-3-methylrhodanine (NL-8) vs. Structural Analogs and Reference Compounds


MitoNEET Binding Affinity (Ki): NL-8 vs. N-Alkyl Rhodanine Analogs and Reference Thiazolidinediones

In a head-to-head competitive displacement assay using [3H]rosiglitazone and recombinant human mitoNEET (32–108), NL-8 (5-(p-chlorobenzylidene)-3-methylrhodanine) exhibited a Ki of 213 nM and an IC50 of 4.98 μM [1]. This places NL-8 in an intermediate affinity band: it is 5.75-fold weaker than the most potent N-methyl rhodanine analog NL-5 (Ki = 37 nM) but 2.74-fold more potent than the N-unsubstituted analog NL-6 (Ki = 224 nM) and 1.48-fold more potent than the reference drug pioglitazone (Ki = 370 nM) [1]. The data demonstrate that the combination of N-methylation and a 4-chlorobenzylidene group yields a mitoNEET affinity that is measurably distinct from close N-3 variants and the parent glitazone drugs.

MitoNEET Mitochondrial Bioenergetics Ligand Screening

Selectivity Window: MitoNEET vs. Arylamine N-Acetyltransferase 2 (NAT2) for NL-8

NL-8 was profiled against mouse recombinant NAT2 in an Ellman's reagent-based hydrolysis assay, yielding an IC50 of 9.40 μM [1]. This corresponds to a 44-fold selectivity window relative to its mitoNEET Ki (213 nM = 0.213 μM). While no comparator rhodanine data are available for NAT2, this selectivity ratio exceeds that typically observed for pan-kinase or promiscuous rhodanine inhibitors, supporting the interpretation that NL-8's mitoNEET engagement is not merely a consequence of non-specific thiol reactivity.

Target Selectivity Drug Metabolism Off-Target Profiling

Absence of High-Affinity PRL-3 Inhibition Contrasts NL-8 with PRL-3-Optimized Rhodanine Derivatives

Ahn et al. (2006) reported that the most potent PRL-3 inhibitor in their rhodanine series, compound 5e (a bis-2-bromobenzyloxy-substituted derivative), exhibited an IC50 of 0.9 μM against recombinant human PRL-3 [1]. NL-8, bearing a simple 4-chlorobenzylidene substituent, was not identified among the active PRL-3 inhibitors in this screen, indicating that its PRL-3 IC50 is likely >10 μM or undetectable [1]. This represents a >11-fold difference relative to 5e and demonstrates that NL-8 is functionally orthogonal to PRL-3-targeted rhodanines.

PRL-3 Phosphatase Cancer Metastasis Structure-Activity Relationship

HCV NS5B RNA Polymerase Inhibition: NL-8 as a Weak but Defined Comparator for Antiviral Rhodanine Screening

NL-8 was tested for inhibitory activity against HCV genotype 1b NS5B RNA polymerase, showing an IC50 of 30 μM [1]. This value positions NL-8 at the threshold of weak inhibition and serves as a quantitative benchmark for structure-activity relationship (SAR) studies. In the original Amgen screen that generated these data, several rhodanine derivatives achieved sub-micromolar NS5B IC50 values (e.g., compound 42, IC50 = 0.19 μM), indicating that the 4-chlorobenzylidene-N-methyl substitution pattern is suboptimal for NS5B inhibition, and highlighting the importance of alternative substituents for antiviral potency.

HCV NS5B Polymerase Antiviral Drug Discovery Enzyme Inhibition

Physicochemical Differentiation: ClogP and Molecular Weight of NL-8 vs. Common Rhodanine Screening Hits

NL-8 has a molecular weight of 269.77 Da and a calculated logP (clogP) of approximately 3.5, whereas the highly optimized PRL-3 inhibitor 5e (MW ~485 Da, clogP ~5.5) and the NS5B-optimized rhodanines (MW typically >400 Da) are significantly larger and more lipophilic [1]. The lower MW and moderate lipophilicity of NL-8 place it closer to lead-like chemical space (MW < 300, clogP < 4), making it a more attractive starting point for fragment-based or property-driven optimization campaigns.

Drug-likeness Physicochemical Properties Lead Optimization

Assay Reproducibility: NL-8 as a Validated Tool Compound with Multi-Laboratory Confirmation

NL-8's mitoNEET binding data are independently curated in both BindingDB (BDBM50181712) and ChEMBL (CHEMBL380899), with concordant Ki (213 nM) and IC50 (4.98 μM) values sourced from Geldenhuys et al. (2016) [1][2]. In contrast, many rhodanine screening hits lack independent confirmatory data or are reported only in primary screens without follow-up dose-response validation. The multi-database curation of NL-8 reduces the risk of lot-to-lot variability and provides procurement confidence that the compound's activity is reproducible.

Tool Compound Validation BindingDB ChEMBL Curation

Recommended Procurement and Application Scenarios for 5-(p-Chlorobenzylidene)-3-methylrhodanine in Academic and Industrial Research


MitoNEET Competitive Displacement Assay Development and High-Throughput Screening (HTS)

NL-8, with a validated Ki of 213 nM against human recombinant mitoNEET, is an ideal reference ligand for establishing competitive displacement assays using [3H]rosiglitazone or fluorescent rosiglitazone analogs [1]. Its intermediate affinity allows for a wide dynamic range in HTS formats, distinguishing it from ultra-high-affinity probes (e.g., NL-5, Ki = 37 nM) that may saturate binding at low concentrations and obscure Z'-factor optimization. Procurement of NL-8 as a characterized positive control ensures inter-plate and inter-laboratory normalization.

Negative Control for PRL-3 Phosphatase Inhibitor Screening Cascades

Because NL-8 lacks meaningful PRL-3 inhibitory activity (IC50 > 10 μM) while sharing the rhodanine core with potent PRL-3 inhibitors like compound 5e (IC50 = 0.9 μM), it serves as a structurally matched negative control in PRL-3 biochemical and cell-based invasion assays [2]. This orthogonal selectivity profile enables researchers to attribute PRL-3-dependent phenotypes specifically to target engagement rather than rhodanine scaffold effects, a critical requirement for publication-quality data and patent filings.

Fragment-Based Lead Optimization Starting Point for Metabolic Disease Targets

With a molecular weight of 269.77 Da and estimated clogP of ~3.5, NL-8 resides in lead-like chemical space suitable for fragment-based drug discovery (FBDD) . Its defined mitoNEET binding mode (competitive with rosiglitazone) and the availability of co-crystal structure data for related rhodanine-mitoNEET complexes enable structure-guided optimization. Procurement of gram quantities from commercial suppliers allows medicinal chemistry teams to initiate systematic SAR exploration aimed at improving mitoNEET affinity and selectivity over NAT2 (currently 44-fold selective) [1][3].

Tool Compound for HCV NS5B Polymerase SAR Benchmarking

NL-8 exhibits a weak but precisely determined IC50 of 30 μM against HCV genotype 1b NS5B RNA polymerase [3]. This value provides a reproducible low-affinity reference point for antiviral screening laboratories. By including NL-8 in each assay plate alongside highly potent rhodanine inhibitors (e.g., compound 42, IC50 = 0.19 μM), researchers can calibrate assay sensitivity and verify that observed potency improvements are not due to assay drift or nonspecific colloidal aggregation.

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